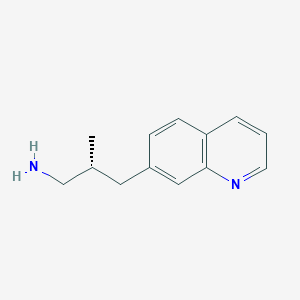

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-quinolin-7-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLKMQYFVQRJF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=CC=N2)C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.

Alkylation: The quinoline derivative is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the propan-1-amine side chain.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated resolution techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as a ligand in biological assays and its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the quinoline substituents, backbone modifications, and stereochemistry. Below are key comparisons:

Compound A : 3-(Quinolin-7-yl)prop-2-en-1-amine (CAS: 1899159-16-0)

- Structure : Features a prop-2-en-1-amine backbone (unsaturated double bond) instead of the saturated propan-1-amine chain in the target compound.

- Molecular Weight : 184.2 g/mol .

- Purity : ≥95%, with applications in diverse research fields, including catalysis and bioactivity studies .

Compound B : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

- Structure: Incorporates a 7-chloroquinoline moiety, a piperazine ring, and a difluorocyclohexyl-methanone group.

- Molecular Weight : 393 g/mol (EI-MS) .

- Pharmacological Relevance: The chloro substituent at the quinoline-7-position and the piperazine group are common in antimalarial and antipsychotic agents, suggesting possible CNS activity .

- Key Difference: The bulky difluorocyclohexyl-methanone group introduces significant lipophilicity, likely improving blood-brain barrier penetration compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Biological Activity

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a chiral compound belonging to the class of quinoline derivatives. Its unique stereochemistry imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in critical biochemical pathways. For instance, it has been shown to modulate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.

- Receptor Binding: It potentially acts as a ligand for certain receptors, influencing cellular responses and contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Table 1: Biological Activities of this compound

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Studies: A study evaluated the compound's effect on human breast cancer cell lines (MCF7). Results indicated that it significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Efficacy: Research on its antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics.

- Neuroprotective Effects: In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

The biological activity of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amines can be contrasted with its enantiomer and other quinoline derivatives.

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Notable Differences |

|---|---|---|

| (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amines | Anticancer | Stronger cytotoxic effects |

| (2S)-2-Methyl-3-quinolin-7-ypropane-amines | Antimicrobial | Weaker against bacterial strains |

| Quinoline Derivatives | General Activity | Broader spectrum but less targeted action |

Q & A

Basic: What are the established synthetic routes for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine?

The synthesis of quinoline derivatives often employs Vilsmeier-Haack reagents or palladium-catalyzed coupling reactions. For example, 2-chloro-3-formyl quinoline intermediates (as precursors) can be synthesized using MSCL-DMF/DMAC reagents under controlled conditions . Subsequent chiral resolution or asymmetric synthesis steps are critical to achieving the (2R)-configuration. Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate derivatives have also been synthesized via cyclization reactions, which may inform analogous pathways for introducing the propan-1-amine moiety .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Optimization involves systematic variation of catalysts, solvents, and temperatures. For chiral amines, asymmetric hydrogenation or enzymatic resolution methods are effective. Studies on similar compounds (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) highlight the use of chiral auxiliaries or transition metal catalysts (e.g., Pd(dba)₂/BINAP systems) to enhance stereoselectivity . Kinetic resolution via HPLC with chiral stationary phases can further isolate the desired enantiomer .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the quinoline backbone and substituent positions. For example, aromatic protons in quinoline derivatives typically resonate at δ 7.3–8.5 ppm, while methyl groups appear near δ 2.1–2.5 ppm .

- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally related chalcone-quinoline hybrids .

- HRMS (MALDI-TOF) : Validates molecular weight and purity .

Advanced: How can researchers address discrepancies in reported bioactivity data for quinoline derivatives?

Contradictions may arise from variations in assay conditions or impurity profiles. To resolve this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and controls .

- Characterize impurities : Employ LC-MS to identify byproducts (e.g., diastereomers or oxidation products) that may skew results .

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to account for methodological differences .

Basic: What biological activities are associated with quinoline-amine derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, chalcone-quinoline hybrids show antibacterial activity against Staphylococcus aureus (MIC ≤ 1 µg/mL) and antifungal activity against Candida albicans . The amine moiety may enhance binding to biological targets (e.g., kinases or GPCRs) via hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

- Analog synthesis : Modify the quinoline substituents (e.g., halogens or methyl groups) and the amine chain length .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like PI3Kδ or β-adrenergic receptors .

- In vitro profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination) to correlate structural changes with activity .

Basic: What are the key considerations for environmental fate studies of this compound?

Follow protocols from Project INCHEMBIOL:

- Partitioning : Measure log P (octanol-water) to assess bioavailability .

- Degradation : Perform hydrolysis/photolysis experiments under controlled pH and UV conditions .

- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) .

Advanced: How can researchers mitigate chiral inversion during storage or biological assays?

Chiral stability depends on pH and temperature:

- Storage : Use inert atmospheres (N₂) and avoid protic solvents .

- Analytical monitoring : Track enantiomeric excess (ee) via chiral HPLC at regular intervals .

- Formulation : Employ cyclodextrins or liposomal encapsulation to stabilize the (2R)-configuration .

Basic: What methodologies are used to assess purity and impurity profiles?

- HPLC/LC-MS : Detect and quantify impurities ≥ 0.1% using C18 columns and gradient elution .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content) .

- Thermogravimetric analysis (TGA) : Identify residual solvents or decomposition products .

Advanced: How can in vivo efficacy studies be designed to evaluate therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.